molecular formula C9H8ClFO2 B585185 4-(2-Fluoroethoxy)benzoyl chloride CAS No. 145304-36-5

4-(2-Fluoroethoxy)benzoyl chloride

Cat. No. B585185
CAS RN: 145304-36-5
M. Wt: 202.609
InChI Key: SDJCERIPFFAVGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(2-Fluoroethoxy)benzoyl chloride” is a chemical compound with the molecular formula C9H8ClFO2 . It is a type of benzoyl chloride, which are known to undergo Friedel-Crafts acylation reactions .


Molecular Structure Analysis

The molecular structure of “4-(2-Fluoroethoxy)benzoyl chloride” consists of a benzene ring attached to a carbonyl group (C=O) and a chloride atom (Cl). The benzene ring is also attached to an ethoxy group (C2H5O-) which is further attached to a fluorine atom (F) .


Chemical Reactions Analysis

Benzoyl chlorides, including “4-(2-Fluoroethoxy)benzoyl chloride”, are known to undergo Friedel-Crafts acylation reactions . This involves the electrophilic aromatic substitution of a carbocation by a pi bond from an aromatic ring .

Scientific Research Applications

  • Synthesis of 4(3H)-Quinazolinones: 2-Fluoro substituted benzoyl chlorides like 4-(2-Fluoroethoxy)benzoyl chloride are used in the synthesis of 4(3H)-quinazolinones, which are biologically active compounds. These are formed through cyclocondensation with 2-amino-N-heterocycles and are found to be moderately active against tumor cell lines (Deetz, Malerich, Beatty, & Smith, 2001).

  • Production of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone: This compound is synthesized using a one-pot method that involves the fluorination of 4-(trichloromethoxy)benzoyl chloride at low temperatures, followed by a Friedel–Crafts reaction. This synthesis is suitable for industrial scale-up (Karrer, Meier, & Pascual, 2000).

  • Creation of 2-Alkylidene-benzo[1,3]dioxin-4-ones: These compounds are synthesized via cyclisation of corresponding o-acyloxy benzoyl chlorides with triethylamine. They act as prodrugs for aspirin and are useful intermediates in the synthesis of new aspirin prodrugs (Babin & Bennetau, 2001).

  • Development of Novel Fluoropolymer Functionalized Silsesquioxanes: These are created for nanoscale architecture of hybrid composites, where 4-(trifluorovinyloxy)benzoyl chloride is condensed with octa(aminophenyl)silsesquioxane. These materials offer potential for applications like low loss photonics (Suresh, Zhou, Spraul, Laine, Ballato, & Smith, 2004).

  • Solid-Phase Synthesis of 4H-3,1-Benzoxazin-4-ones: Using silica-bound benzoyl chloride as a dehydrating agent, this process involves reaction with 2-acylaminobenzoic acids. The silica-grafted reagent is easily recovered and reused (Rad‐Moghadam & Rouhi, 2009).

Mechanism of Action

The mechanism of action for the reactions of benzoyl chlorides involves an electrophilic aromatic substitution. A carbocation is attacked by a pi bond from an aromatic ring, resulting in one of the aromatic protons being replaced by an alkyl group .

Safety and Hazards

“4-(2-Fluoroethoxy)benzoyl chloride” is considered hazardous. It is a combustible liquid and can cause severe skin burns and eye damage. It may also cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using it only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-(2-fluoroethoxy)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO2/c10-9(12)7-1-3-8(4-2-7)13-6-5-11/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDJCERIPFFAVGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)Cl)OCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20664885
Record name 4-(2-Fluoroethoxy)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20664885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Fluoroethoxy)benzoyl chloride

CAS RN

145304-36-5
Record name 4-(2-Fluoroethoxy)benzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145304-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Fluoroethoxy)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20664885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-fluoroethoxy)benzoyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.